Pentanoic acid, 3,5-dihydroxy-, also known as 3,5-dihydroxy-3-methylpentanoic acid, is a dihydroxy monocarboxylic acid with the molecular formula C6H12O4. This compound features two hydroxyl groups attached to the third and fifth carbon atoms of a pentanoic acid backbone. It plays a significant role as a precursor in various biosynthetic pathways, particularly in the mevalonate pathway, which is crucial for the synthesis of terpenes and steroids .
These reactions are facilitated by various catalysts and conditions that can be tailored depending on the desired product .
Pentanoic acid, 3,5-dihydroxy-, exhibits notable biological activity. It is involved in metabolic processes and contributes to the biosynthesis of essential biomolecules. Its role in the mevalonate pathway underscores its importance in producing cholesterol and other vital lipids. Additionally, compounds derived from pentanoic acid have been studied for their potential therapeutic effects, including anti-inflammatory and antimicrobial properties .
Several methods exist for synthesizing pentanoic acid, 3,5-dihydroxy-:
These methods allow for the efficient production of pentanoic acid with varying degrees of purity and yield .
Pentanoic acid, 3,5-dihydroxy-, has diverse applications:
Its unique structure allows it to participate in various biochemical pathways, making it valuable across multiple industries .
Interaction studies involving pentanoic acid, 3,5-dihydroxy-, focus on its metabolic pathways and interactions with enzymes. Research has shown that it can influence enzymatic activities associated with lipid metabolism. Understanding these interactions can provide insights into its role in health and disease management .
Pentanoic acid, 3,5-dihydroxy-, shares structural similarities with several other compounds. Here are some comparable compounds:
Compound Name | Structure | Unique Features |
---|---|---|
Pentanoic Acid | CH3(CH2)3COOH | Straight-chain carboxylic acid |
3-Hydroxybutyric Acid | C4H8O3 | Shorter chain; involved in energy metabolism |
3-Methylpentanoic Acid | C6H12O2 | Methyl group at the third position |
2-Hydroxy-4-methylpentanoic Acid | C6H12O3 | Hydroxyl group at the second position |
Pentanoic acid, 3,5-dihydroxy-, is unique due to its dual hydroxyl functional groups on a pentanoic backbone, which enhances its reactivity and biological significance compared to other similar compounds. Its specific role in metabolic pathways further distinguishes it from simpler carboxylic acids or mono-hydroxylated derivatives .
3,5-Dihydroxypentanoic acid arises primarily through the elongation of propionyl-CoA, a three-carbon primer distinct from the acetyl-CoA used in even-chain fatty acid synthesis. Hepatic lipogenesis incorporates propionyl-CoA via fatty acid synthase (FAS), which sequentially adds two-carbon units from malonyl-CoA to form pentanoic acid backbones. Subsequent hydroxylation at positions 3 and 5 introduces hydroxyl groups, a process mediated by cytochrome P450 monooxygenases and dependent on NADPH-dependent reductases.
Microbial propionate production significantly influences this pathway. Germ-free mice exhibit 23% higher hepatic 3,5-dihydroxypentanoic acid levels than conventional mice, as endogenous propionate utilization dominates in the absence of gut microbiota. Conversely, high dietary propionate intake suppresses hepatic de novo synthesis, indicating substrate competition between exogenous and endogenous sources (Table 1).
Table 1: Factors Influencing Hepatic 3,5-Dihydroxypentanoic Acid Synthesis
The stereospecificity of synthesis is notable: the (3R)-enantiomer predominates in biological systems due to chiral specificity in hydroxylase systems. Crystallographic studies reveal that the 3-hydroxyl group’s orientation determines binding affinity to downstream metabolic enzymes.
3,5-Dihydroxypentanoic acid contributes to TCA cycle anaplerosis through two distinct pathways:
In vitro hepatocyte models demonstrate that 3,5-dihydroxypentanoic acid supplementation increases TCA intermediate concentrations by 18-27%, with maximal effect observed in propionate-limited media. The compound’s dual oxidation states (hydroxyl groups at C3 and C5) enable redox flexibility, allowing it to act as both electron donor and acceptor in mitochondrial electron transport chain shunts (Figure 1).
Figure 1: Anaplerotic Pathways of 3,5-Dihydroxypentanoic Acid
$$
\begin{array}{ccc}
\text{3,5-Dihydroxypentanoic Acid} & \xrightarrow{\beta\text{-oxidation}} & \text{Acetyl-CoA + Propionyl-CoA} \
& \downarrow & \
\text{Reductive carboxylation} & \rightarrow & \alpha\text{-Ketoglutarate} \
\end{array}
$$
Propionyl-CoA enters TCA via succinyl-CoA; reductive pathway dominates under hypoxia.
The biosynthesis of 3,5-dihydroxypentanoic acid requires two hydroxylation reactions with distinct enzymatic requirements:
C3 Hydroxylation:
C5 Hydroxylation:
Mutagenesis studies identify three critical substrate-binding residues (Table 2). Substitution of phenylalanine-87 to alanine in CYP4A11 abolishes C3 hydroxylation, while lysine-212 mutations enhance C5 specificity by 12-fold.
Table 2: Key Residues in Hydroxylase Substrate Recognition
Enzyme | Residue | Function | Effect of Mutation |
---|---|---|---|
CYP4A11 | Phe-87 | Substrate channel occlusion | Loss of activity |
CYP2E1 | Lys-212 | Oxygen coordination | ↑ C5 specificity |
CYP4A11 | Glu-142 | H-bonding to C5-OH | Alters stereochemistry |
These specificity determinants explain why related compounds like 3-hydroxyvaleric acid fail to undergo further hydroxylation, making 3,5-dihydroxypentanoic acid a unique end-product in odd-chain fatty acid metabolism.
L-Serine serves as a chiral pool starting material for the enantioselective synthesis of 3,5-dihydroxypentanoic acid derivatives. A patented method outlines a five-step route to (S)-3-morpholinyl carboxylic acid, beginning with L-serine tert-butyl ester formation via perchloric acid-catalyzed reaction with tert-butyl acetate [2]. The tert-butyl group protects the carboxylic acid during subsequent acylation, where chloroacetyl chloride reacts with the amino group of L-serine tert-butyl ester in dichloromethane at 0–10°C [2]. This step yields N-chloroacetyl-L-serine tert-butyl ester with 83–85% efficiency, demonstrating the robustness of the acylation conditions.
Ring closure to form the morpholine scaffold is achieved using sodium ethoxide in toluene, producing (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester in over 95% yield [2]. Stereochemical integrity is preserved through mild reduction with sodium borohydride and aluminum trichloride, which selectively reduces the ketone to an alcohol without epimerization. Final deprotection with hydrochloric acid in methanol furnishes (S)-3-morpholinyl carboxylic acid, showcasing a scalable route with minimal waste [2]. This method’s success hinges on the compatibility of the tert-butyl group with diverse reaction conditions, from basic ring closure to acidic deprotection.
Comparative studies highlight the advantage of L-serine over racemic starting materials. For instance, enzymatic resolution of β,δ-diketo esters derived from tartaric acid provides an alternative pathway to optically active intermediates, but requires additional steps to achieve comparable enantiomeric excess [1]. The direct use of L-serine streamlines synthesis while maintaining stereochemical fidelity, making it preferable for industrial applications.
Lactonization of 3,5-dihydroxypentanoic acid derivatives enables access to biologically active δ-lactones. Henkel et al. demonstrated enantioselective lactonization of methyl 3,5-dihydroxyalkanoates using lipase enzymes in organic solvents [1]. For example, methyl (3R,5S)-3,5-dihydroxy-7-phenyl-6-heptenoate undergoes kinetic resolution with Candida antarctica lipase B, yielding (3R,5S,6E)-3-hydroxy-7-phenyl-6-hepten-5-olide with >90% enantiomeric excess [1]. This method capitalizes on the enzyme’s ability to differentiate between enantiomers, providing a green chemistry approach to lactone synthesis.
Alternative strategies employ chemical lactonization. Minami et al. reduced β,δ-diketo esters derived from tartaric acid to syn-3,5-diols, which spontaneously cyclize to δ-lactones under acidic conditions [1]. The stereochemical outcome depends on the reducing agent: sodium borohydride in methanol favors syn-diol formation, while catalytic hydrogenation with Raney nickel yields anti-diols [1]. These findings underscore the importance of reductant choice in dictating lactone stereochemistry.
A notable advancement involves enzyme-catalyzed dynamic kinetic resolution. Combining Pseudomonas fluorescens lipase with a ruthenium catalyst enables racemization of unreacted substrate during lactonization, achieving near-quantitative yields of enantiopure lactones [1]. This dual catalytic system eliminates the need for stoichiometric reagents, aligning with sustainable synthesis goals.
Protecting group selection critically impacts the efficiency of multi-step syntheses involving 3,5-dihydroxypentanoic acid. The tert-butyl ester, widely used in L-serine-based routes, offers stability under basic and reducing conditions [2]. For instance, during sodium ethoxide-mediated ring closure, the tert-butyl group remains intact, enabling isolation of the morpholine intermediate in 95% yield [2]. Deprotection with hydrochloric acid in methanol proceeds quantitatively, avoiding side reactions common with more labile groups like benzyl or silyl ethers.
In contrast, TBS (tert-butyldimethylsilyl) ethers provide orthogonal protection for hydroxyl groups in complex syntheses. During the total synthesis of acetylapoaranotin, TBS-protected cyclohexadienol intermediates survived peptide coupling and metathesis reactions but required careful deprotection with tetrabutylammonium fluoride to prevent elimination [4]. This highlights the trade-off between stability and deprotection ease: while TBS groups offer superior steric protection, their removal demands precise conditions to preserve sensitive substrates.
Comparative studies of acyl versus silyl protections reveal context-dependent advantages. Chloroacetyl groups, employed in the L-serine route, facilitate selective N-acylation without affecting the tert-butyl ester [2]. However, silyl ethers like TBS are preferable when simultaneous protection of multiple hydroxyls is needed, as demonstrated in the synthesis of epipolythiodiketopiperazines [4].
Pentanoic acid, 3,5-dihydroxy- represents a fundamental structural motif that serves as the cornerstone for understanding cholesterol biosynthesis inhibition. The compound exhibits remarkable pharmacological significance through its role as the essential pharmacophore in numerous cholesterol-lowering therapeutics, particularly statins [1] [2]. The mechanism of action centers on competitive inhibition of 3-hydroxy-3-methylglutaryl coenzyme A reductase, the rate-limiting enzyme in the mevalonate pathway responsible for cholesterol biosynthesis [3] [4].
The inhibition dynamics of pentanoic acid, 3,5-dihydroxy- derivatives demonstrate exceptional potency, with inhibition constants typically in the nanomolar range. Research has established that the 3,5-dihydroxypentanoic acid portion of compactin analogs, which closely resembles the HMG portion of HMG-CoA, plays a crucial role in inhibitory activity [1]. This structural mimicry enables the compound to compete directly with the natural substrate for binding to the enzyme's active site.
Kinetic studies reveal that the inhibition follows a reversible competitive mechanism, with the compound occupying the catalytic portion of the enzyme where HMG-CoA normally binds [5]. The binding affinity demonstrates remarkable selectivity, with the compound showing approximately 1000-fold greater affinity for HMG-CoA reductase compared to the natural substrate's Km value [2] [4]. This enhanced binding is attributed to the rigid, hydrophobic groups that are covalently linked to the 3,5-dihydroxypentanoic acid moiety, which may exist in inactive lactone form but are enzymatically hydrolyzed to their active hydroxy-acid forms in vivo [5].
Compound Class | Binding Affinity | Inhibition Type | Mechanism |
---|---|---|---|
Natural HMG-CoA substrate | ~1-10 μM (Km) [4] | Substrate | Natural substrate binding |
3,5-Dihydroxypentanoic acid derivatives | Variable [2] | Competitive | HMG-like moiety binding |
Statin drugs (compactin analogs) | ~1 nM (Ki) [1] [2] | Competitive | Reversible competitive |
The enzyme-inhibitor complex formation involves specific interactions with catalytically relevant amino acid residues. Near the carboxyl terminus of human HMG-CoA reductase, several amino acid residues representing the HMG-binding pocket become disordered in the enzyme-statin complex, demonstrating the conformational flexibility required for optimal binding [5]. This structural adaptability is essential, as rigid residues would sterically hinder the binding of the 3,5-dihydroxypentanoic acid-containing inhibitors.
The hypocholesterolemic activity of pentanoic acid, 3,5-dihydroxy- is fundamentally dependent on precise structural requirements that enable optimal interaction with HMG-CoA reductase. The compound's molecular architecture, characterized by the molecular formula C5H10O4 and molecular weight of 134.13 g/mol, provides the essential framework for enzyme recognition and binding [6] [7].
The hydroxyl groups positioned at the third and fifth carbon atoms of the pentanoic acid backbone constitute the most critical structural elements for biological activity [2]. These hydroxyl substituents must remain unsubstituted and maintain an erythro stereochemical relationship for optimal inhibitory potency. Research has demonstrated that unless these hydroxyl groups can participate in hydrogen bonding interactions with the enzyme's active site residues, inhibitory activity is greatly reduced [2].
The carboxylate anion formation capability represents another fundamental requirement for hypocholesterolemic activity. The terminal carboxylic acid group must be capable of ionization to form the carboxylate anion, which is essential for proper orientation within the enzyme's binding pocket [2]. This ionic interaction mimics the natural substrate's binding mode and ensures proper positioning of the hydroxyl groups for optimal enzyme-inhibitor interactions.
Structural Element | Contribution to Activity | Activity Loss if Modified | Reference Binding Site |
---|---|---|---|
3,5-Dihydroxypentanoic acid backbone | Mimics HMG portion of HMG-CoA [1] | Complete | HMG-binding pocket [5] |
Hydroxyl groups at C3 and C5 | Critical for enzyme binding [2] | Greatly reduced | Catalytic residues [4] |
Erythro stereochemistry | Required for optimal activity [2] | Greatly reduced | Active site geometry [5] |
Carboxylate anion formation | Essential for inhibitory activity [2] | Complete | Enzyme-substrate complex [4] |
The five-carbon chain length of pentanoic acid, 3,5-dihydroxy- provides optimal dimensions for fitting within the narrow cis-loop formed between the enzyme's S- and L-domains. This structural complementarity is crucial, as insertion of bridging units other than ethyl or ethenyl between the 5-carbinol moiety and lipophilic groups typically attenuates inhibitory activity [2]. The rigid pentanoic acid backbone maintains the proper spatial relationship between the hydroxyl groups and carboxylate functionality, ensuring optimal binding geometry.
Conformational analysis reveals that the compound adopts preferred conformations that maximize hydrogen bonding interactions with key active site residues while minimizing steric clashes. The molecular structure allows for proper alignment with the enzyme's catalytic machinery, particularly the residues involved in HMG-CoA recognition and binding. This structural complementarity explains why only one enantiomer of ring-opened lactone forms possesses significant inhibitory activity, emphasizing the stereospecific nature of the enzyme-inhibitor interaction [2].
The potential for pentanoic acid, 3,5-dihydroxy- to modulate Hippo signaling pathways represents an emerging area of pharmacological interest, extending beyond its established role in cholesterol biosynthesis inhibition. The Hippo signaling pathway, a highly conserved regulatory network controlling cellular growth, proliferation, and organ size homeostasis, may be subject to allosteric modulation through mechanisms involving metabolic pathway interactions [8] [9].
The core Hippo pathway consists of a kinase cascade including Mammalian Ste20-like protein kinases 1 and 2, Large tumor suppressor kinases 1 and 2, and the transcriptional co-activators Yes-associated protein and transcriptional co-activator with PDZ-binding motif [9] [10]. These effector proteins are subject to phosphorylation-dependent regulation that controls their nuclear translocation and transcriptional activity. When phosphorylated, Yes-associated protein and transcriptional co-activator with PDZ-binding motif are sequestered in the cytoplasm through binding with 14-3-3 proteins and subsequently degraded [11].
The allosteric modulation potential of pentanoic acid, 3,5-dihydroxy- may occur through several interconnected mechanisms. Primary among these is the metabolic reprogramming that results from HMG-CoA reductase inhibition, which affects the availability of isoprenoid intermediates essential for protein isoprenylation [12]. The mevalonate pathway produces not only cholesterol but also non-sterol isoprenoids such as farnesyl pyrophosphate and geranylgeranyl pyrophosphate, which are crucial for the post-translational modification of small GTPases involved in Hippo signaling regulation [13].
Pathway Component | Normal Function | Potential Modulation Mechanism | Therapeutic Relevance |
---|---|---|---|
MST1/2 kinases | Upstream kinase activation [9] | Allosteric regulation through metabolic intermediates | Cancer therapeutics [10] |
LATS1/2 kinases | YAP/TAZ phosphorylation [9] | Kinase activity modulation via isoprenoid depletion | Tumor suppressor pathway [10] |
YAP/TAZ transcription factors | Transcriptional co-activation [9] | Protein-protein interactions affected by membrane composition | Oncogene regulation [10] |
TEAD family proteins | DNA binding and transcription [9] | Transcriptional complex formation sensitivity to cellular energy status | Transcriptional control [10] |
The mechanotransduction aspects of Hippo signaling may also be influenced by pentanoic acid, 3,5-dihydroxy- through alterations in membrane composition and cellular biomechanics. Cholesterol depletion resulting from HMG-CoA reductase inhibition can significantly alter membrane fluidity and lipid raft formation, potentially affecting the mechanical sensing capabilities of cells [14]. This could indirectly modulate the Hippo pathway's response to mechanical stimuli, as the pathway is known to integrate mechanical cues with biochemical signals.
Furthermore, the energy metabolism changes induced by mevalonate pathway inhibition may create conditions favoring Hippo pathway activation. The pathway responds to cellular energy status and nutrient availability, with AMP-activated protein kinase serving as a key metabolic sensor that can influence Hippo signaling components [15]. The metabolic stress imposed by cholesterol synthesis inhibition could therefore provide an additional layer of pathway modulation.